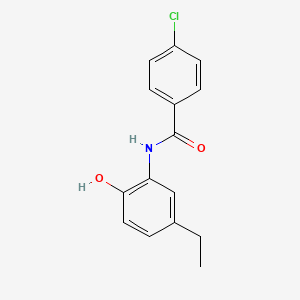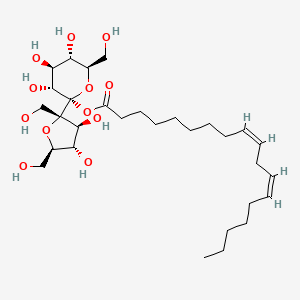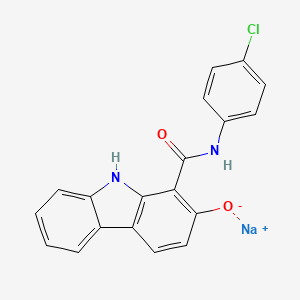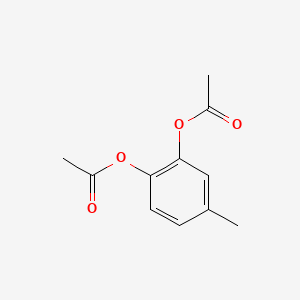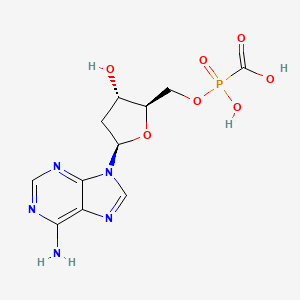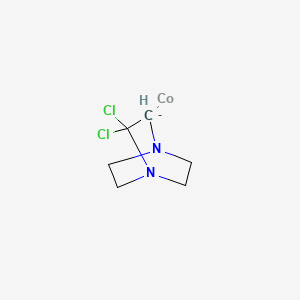
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil is a synthetic organic compound that belongs to the class of uracil derivatives It is characterized by the presence of a chloro group at the 5th position, a methyl group at the 6th position, and a tetrahydro-2H-pyran-2-yl group at the 3rd position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-methyluracil and tetrahydro-2H-pyran-2-yl derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the reaction.
Reaction Steps: The key steps include the protection of functional groups, nucleophilic substitution reactions, and deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted uracil compounds.
Scientific Research Applications
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methyluracil: Lacks the tetrahydro-2H-pyran-2-yl group, making it less versatile in certain applications.
6-Methyl-3-(tetrahydro-2H-pyran-2-yl)uracil: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-3-(tetrahydro-2H-pyran-2-yl)uracil: Lacks the methyl group, which can influence its chemical properties.
Uniqueness
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methyl, and tetrahydro-2H-pyran-2-yl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
35252-87-0 |
|---|---|
Molecular Formula |
C10H13ClN2O3 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-(oxan-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O3/c1-6-8(11)9(14)13(10(15)12-6)7-4-2-3-5-16-7/h7H,2-5H2,1H3,(H,12,15) |
InChI Key |
UWOPKGUIQOULAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C2CCCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
